![molecular formula C9H6F3N3S B1418941 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine CAS No. 1153983-38-0](/img/structure/B1418941.png)
3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine
Übersicht
Beschreibung
This compound is a derivative of thiadiazole , which is a type of organic compound containing a five-membered heterocyclic ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of a trifluoromethyl group and a phenyl group suggests that this compound may have unique physical and chemical properties .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridines as key structural motifs . Trifluoromethylpyridines can be synthesized through various methods, including direct fluorination and the building-block method .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions take place. Trifluoromethylpyridines, for example, are known to participate in various chemical reactions due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. Trifluoromethylpyridines, for example, are known for their unique physicochemical properties, which are thought to be due to the combination of the unique properties of the fluorine atom and the pyridine moiety .Wissenschaftliche Forschungsanwendungen
Anticancer and Antitubercular Agents : A study by Sekhar et al. (2019) found that certain 1,3,4-thiadiazole derivatives exhibit significant in vitro antitumor activities against breast cancer and normal human cell lines. Among them, certain compounds demonstrated higher inhibitory activities against the MDA-MB-231 cell line than cisplatin, a common chemotherapy drug. Additionally, some derivatives exhibited potent antitubercular activities against Mycobacterium smegmatis MC155.
Electroluminescent and Amplified Spontaneous Emission Properties : Research conducted by Liu et al. (2016) explored the use of thiadiazole derivatives in developing star-shaped single-polymer systems with simultaneous red, green, and blue (RGB) emission. These systems showed potential for applications in electroluminescent devices and amplified spontaneous emission technologies.
Antimicrobial Activities : A study by Idrees et al. (2019) reported on the synthesis of novel 6-amino triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties. These compounds were found to have promising antimicrobial activities when compared with standard drugs like Chloramphenicol.
Synthesis and Characterization of Metal Complexes : Research by Al-Amiery et al. (2009) involved the synthesis and characterization of metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. These complexes, involving various metals like Cr(III), Co(II), Ni(II), and others, were characterized for their potential applications.
Antifungal Agents : A series of 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated for their antifungal activity, as reported by Singh & Rana (2011). These compounds showed promising antifungal activity, comparable to the reference drug Flukanazole.
Synthesis of Drug-like Libraries : Park et al. (2009) developed a method for the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, indicating the potential pharmaceutical applications of these compounds (Park et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S/c10-9(11,12)6-4-2-1-3-5(6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTNXMWAXRDMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine | |
CAS RN |
1153983-38-0 | |
| Record name | 3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




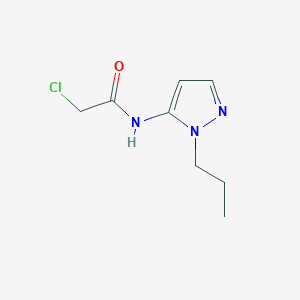
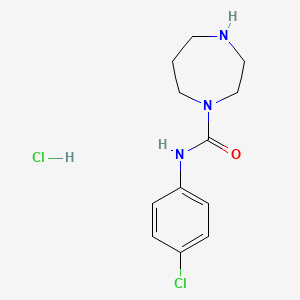
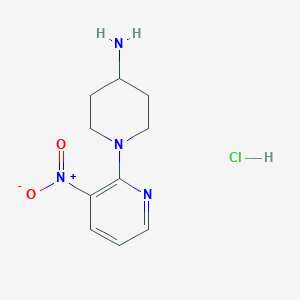
![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)
![Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B1418870.png)

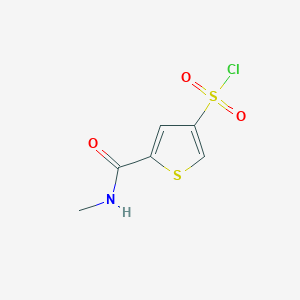
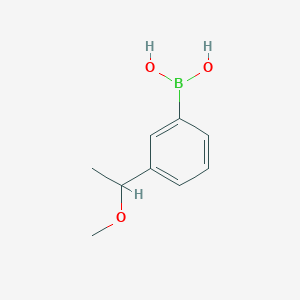
![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)
![3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1418875.png)
![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)
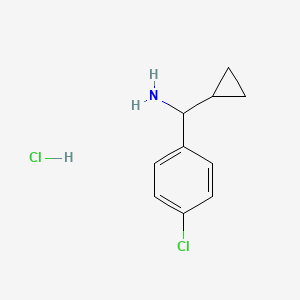
![2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B1418881.png)